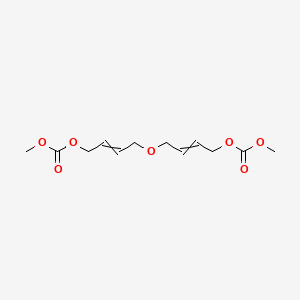
Dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate is a chemical compound with the molecular formula C12H18O6. It is known for its unique structure, which includes two carbonate groups connected by a but-2-ene-4,1-diyl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate typically involves the reaction of dimethyl carbonate with but-2-ene-4,1-diol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the biscarbonate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of catalyst and reaction parameters is crucial to achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates and other oxidation products.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced species.
Substitution: The biscarbonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonates and carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate involves its interaction with molecular targets through its carbonate groups. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
Similar Compounds
Diisobutyl oxydi-2,1-ethanediyl biscarbonate: Similar in structure but with different alkyl groups.
Dimethyl oxydi-2,1-ethanediyl biscarbonate: Another related compound with a different linkage.
Uniqueness
Dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate is unique due to its specific but-2-ene-4,1-diyl linkage, which imparts distinct chemical properties and reactivity compared to other biscarbonates. This uniqueness makes it valuable in specialized applications and research .
Propiedades
Número CAS |
65211-90-7 |
|---|---|
Fórmula molecular |
C12H18O7 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
4-(4-methoxycarbonyloxybut-2-enoxy)but-2-enyl methyl carbonate |
InChI |
InChI=1S/C12H18O7/c1-15-11(13)18-9-5-3-7-17-8-4-6-10-19-12(14)16-2/h3-6H,7-10H2,1-2H3 |
Clave InChI |
BOWUMSHAJROGEX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)OCC=CCOCC=CCOC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



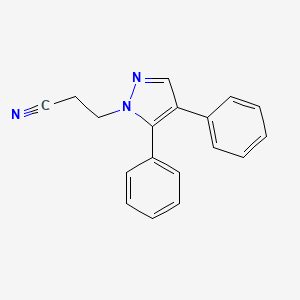
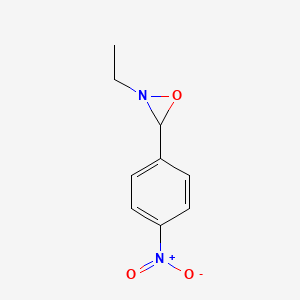
![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
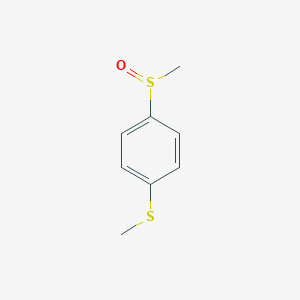
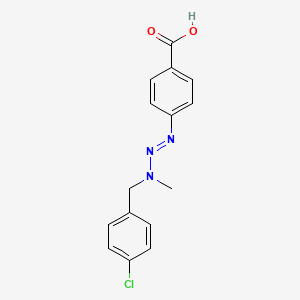
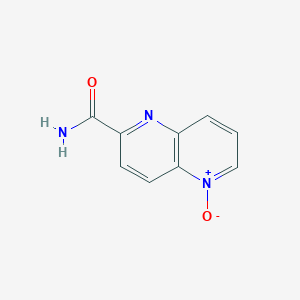

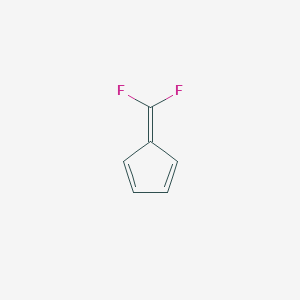
![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)

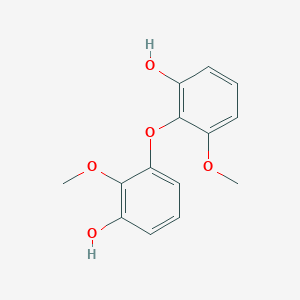
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
